(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide
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Overview
Description
(E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide is a synthetic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including (E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide, typically involves the cyclization of anthranilic acid derivatives with various reagents. One common method involves the condensation of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst . Another approach uses o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions due to their efficiency and scalability. For example, iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 2-aminoarylmethanols and amides or nitriles provide quinazolines in excellent yields . Additionally, nickel-catalyzed [4 + 2] annulation of benzylamines and nitriles via C-H/N-H bond activation is another efficient method .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Exhibits antimicrobial and biofilm inhibition effects, particularly against Pseudomonas aeruginosa.
Industry: Used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide involves inhibition of bacterial quorum sensing systems, which regulate biofilm formation and virulence factors in bacteria like Pseudomonas aeruginosa . Molecular docking studies have shown that the compound binds to the quorum sensing transcriptional regulator PqsR, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share a similar core structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Quinazoline 3-oxides: Known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives.
Uniqueness
(E)-N,N-dimethyl-N’-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit bacterial quorum sensing without affecting bacterial growth, thereby reducing the likelihood of resistance development .
Properties
Molecular Formula |
C16H16N4O |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-4-oxobenzo[g]quinazolin-3-yl)methanimidamide |
InChI |
InChI=1S/C16H16N4O/c1-11-18-15-9-13-7-5-4-6-12(13)8-14(15)16(21)20(11)17-10-19(2)3/h4-10H,1-3H3/b17-10- |
InChI Key |
HGMREMUDXLBMNU-YVLHZVERSA-N |
Isomeric SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1/N=C\N(C)C |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1N=CN(C)C |
Origin of Product |
United States |
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